molecular formula C18H16N2O2 B8042495 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile

3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile

Cat. No.: B8042495
M. Wt: 292.3 g/mol
InChI Key: XDVZFVBPMRXEBQ-UHFFFAOYSA-N
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Description

3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile is an organic compound characterized by its complex structure, which includes a cyanoethoxy group and a phenylphenoxy moiety

Properties

IUPAC Name

3-[4-[4-(2-cyanoethoxy)phenyl]phenoxy]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-11-1-13-21-17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-14-2-12-20/h3-10H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVZFVBPMRXEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCCC#N)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-cyanoethoxy)phenol with 4-bromophenylpropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The cyano and phenoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]butanenitrile
  • 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]ethanenitrile

Uniqueness

Compared to similar compounds, 3-[4-[4-(2-Cyanoethoxy)phenyl]phenoxy]propanenitrile is unique due to its specific chain length and the positioning of functional groups, which can significantly affect its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research applications.

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